Allyl methanesulfonate

CAS No.: 6728-21-8

Cat. No.: VC1589941

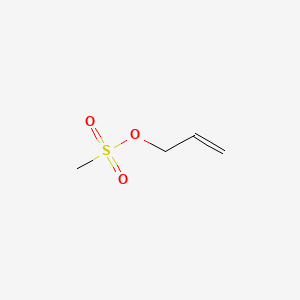

Molecular Formula: C4H8O3S

Molecular Weight: 136.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6728-21-8 |

|---|---|

| Molecular Formula | C4H8O3S |

| Molecular Weight | 136.17 g/mol |

| IUPAC Name | prop-2-enyl methanesulfonate |

| Standard InChI | InChI=1S/C4H8O3S/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3 |

| Standard InChI Key | SUDMKGNNRMLBMF-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)OCC=C |

| Canonical SMILES | CS(=O)(=O)OCC=C |

Introduction

Basic Properties and Structure

Allyl methanesulfonate (CAS: 6728-21-8) is characterized by the molecular formula C₄H₈O₃S and a molecular weight of 136.17. Structurally, it consists of an allyl group (CH₂=CH-CH₂-) bonded to a methanesulfonate group (-SO₃CH₃), creating a reactive ester of methanesulfonic acid . This compound belongs to a broader class of methanesulfonate esters, which are known for their utility in various chemical transformations.

The compound's IUPAC name is 2-propen-1-yl methanesulfonate, though it is also known by several synonyms including:

-

Allyl methanesulphonate

-

3-(Mesyloxy)-1-propene

-

Methanesulfonic acid allyl ester

From a physical perspective, allyl methanesulfonate exhibits good solubility in common organic solvents such as alcohols and ethers while showing limited solubility in water.

| Symbol (GHS) | Hazard Statements | Signal Word |

|---|---|---|

| GHS07, GHS08, GHS05 | H351-H341-H302-H314 | Danger |

The hazard statements indicate that allyl methanesulfonate is:

-

Suspected of causing cancer (H351)

-

Suspected of causing genetic defects (H341)

-

Harmful if swallowed (H302)

Given its structural similarity to methyl methanesulfonate (MMS), which is known to methylate DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine, allyl methanesulfonate may potentially exhibit similar biological effects, although the presence of the allyl group could modify its specific interactions with biological macromolecules .

Synthesis Methods

Several synthetic approaches can be utilized to produce allyl methanesulfonate, though the search results don't provide detailed specific methods for this particular compound. Based on general synthetic principles for methanesulfonate esters and related compounds, the following synthesis routes can be inferred:

Reaction of Allyl Alcohol with Methanesulfonyl Chloride

The most common method likely involves the reaction of allyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields allyl methanesulfonate along with triethylammonium chloride as a byproduct. The reaction can be represented as:

CH₂=CH-CH₂-OH + CH₃SO₂Cl + Et₃N → CH₂=CH-CH₂-OSO₂CH₃ + Et₃N·HCl

Direct Esterification

Another potential route might involve direct esterification of methanesulfonic acid with allyl alcohol under appropriate dehydrating conditions . Methanesulfonic acid (MSA) is a strong acid with favorable properties including high chemical stability against redox reactions and hydrolysis, as well as high thermal stability and limited corrosivity towards construction materials.

Chemical Reactions

Allyl methanesulfonate demonstrates significant reactivity in various chemical transformations, particularly due to its dual functionality: the methanesulfonate group serving as a good leaving group and the allyl moiety containing an unsaturated carbon-carbon bond.

Cu-Mediated Trifluoromethylation

A notable reaction of allyl methanesulfonate is its Cu-mediated trifluoromethylation with TMSCF₃ (trimethyl(trifluoromethyl)silane). Research has shown that allylic methanesulfonates can undergo this transformation to produce corresponding trifluoromethylated products with good yields and stereoselectivity .

The reaction of allyl methanesulfonates under standard reaction conditions afforded linear trifluoromethylated products in 78% yield with only trace amounts of Z isomers. This regioselectivity and stereoselectivity suggest that a π-allyl/Cu complex might be involved in the C-CF₃ bond formation, though the detailed mechanism remains to be fully elucidated .

This reaction provides a valuable method for introducing trifluoromethyl groups into organic molecules, which is particularly important in pharmaceutical and materials chemistry.

Nucleophilic Substitution Reactions

Due to the excellent leaving group ability of the methanesulfonate group, allyl methanesulfonate readily undergoes nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. These reactions can proceed through both SN1 and SN2 mechanisms depending on the reaction conditions and the nature of the nucleophile.

Applications in Research and Industry

Allyl methanesulfonate finds applications across several scientific and industrial domains:

Materials Chemistry

In materials chemistry, applications of allyl methanesulfonate have been documented in the curing process of epoxy resins. Research in this area has involved thermal property examinations using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine temperature ranges for maintaining liquid states and studying decomposition temperatures.

Organic Synthesis

As an alkylating agent, allyl methanesulfonate serves as a valuable reagent in organic synthesis, particularly for introducing allyl groups into various molecules. Its reactivity profile makes it useful in the synthesis of complex organic compounds, including intermediates for pharmaceuticals and specialty chemicals.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with allyl methanesulfonate, offering a basis for comparison of properties and applications:

| Compound | Structure Type | Primary Use |

|---|---|---|

| Allyl Methanesulfonate | Alkylating Agent | Organic synthesis |

| Methyl Methanesulfonate | Alkylating Agent | Genetic mutation studies |

| Ethyl Methanesulfonate | Alkylating Agent | Mutagenesis |

Comparison with Methyl Methanesulfonate

Methyl methanesulfonate (MMS) is a well-studied alkylating agent known for its ability to methylate DNA. While originally believed to directly cause double-stranded DNA breaks, current understanding suggests that MMS stalls replication forks, with cells deficient in homologous recombination having difficulty repairing the damaged replication forks .

Relation to Methanesulfonic Acid

Allyl methanesulfonate is an ester derivative of methanesulfonic acid (MSA), which has gained increasing interest as a reagent for green chemistry due to its strong acidity while avoiding many challenges associated with concentrated sulfuric acid, hydrochloric acid, or nitric acid . MSA exhibits favorable properties including:

-

Non-oxidizing nature

-

High chemical stability against redox reactions and hydrolysis

-

High thermal stability

-

Limited corrosivity towards construction materials

-

Low vapor pressure

These parent acid properties may influence certain applications and handling considerations for allyl methanesulfonate.

Current Research Trends and Future Directions

While the search results don't provide extensive information about current research specifically focused on allyl methanesulfonate, several research trends and potential future directions can be identified:

Advanced Synthetic Applications

The Cu-mediated trifluoromethylation reaction described in research represents an advancement in the chemistry of allyl methanesulfonates . This methodology demonstrates the potential for developing new synthetic routes using allyl methanesulfonate as a versatile reagent.

Green Chemistry Applications

Given the growing interest in methanesulfonic acid (MSA) as a green chemistry reagent , there may be opportunities to explore allyl methanesulfonate within sustainable chemistry frameworks. Environmentally friendlier synthetic routes and applications may represent an important future direction.

Electrochemical Applications

The parent acid of allyl methanesulfonate, methanesulfonic acid, has found applications in electrochemical systems due to the high electrical conductivity of its concentrated solutions and electrochemical stability . This suggests potential investigations into electrochemical applications involving allyl methanesulfonate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume